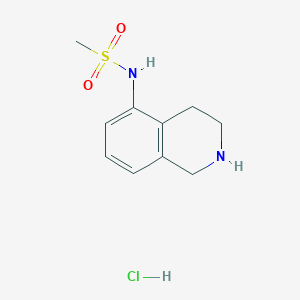

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride, reflecting its complex heterocyclic structure with sulfonamide functionality. The molecular formula of the hydrochloride salt is C₁₀H₁₅ClN₂O₂S, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The base compound, without the hydrochloride salt, exhibits the molecular formula C₁₀H₁₄N₂O₂S with an average molecular mass of 226.294 daltons and a monoisotopic mass of 226.077599 daltons.

The structural analysis reveals that the compound incorporates a tetrahydroisoquinoline core system, which constitutes one of the largest families of alkaloids found in nature. The methanesulfonamide substituent is positioned at the 5-position of the tetrahydroisoquinoline ring system, creating a distinctive substitution pattern that influences both the chemical and physical properties of the molecule. The systematic name accurately describes the connectivity pattern, with the sulfonamide nitrogen directly attached to the aromatic carbon at position 5 of the reduced isoquinoline framework.

Alternative nomenclature systems provide additional insight into the compound's structural characteristics. The compound has been designated with various synonyms including 5-Methanesulfonamido-1,2,3,4-tetrahydroisoquinoline hydrochloride and N-(1,2,3,4-tetrahydro-5-isoquinolyl)methanesulfonamide hydrochloride. These naming variations emphasize different aspects of the molecular structure while maintaining consistency with the fundamental tetrahydroisoquinoline-sulfonamide architecture.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of tetrahydroisoquinoline derivatives provides crucial insights into their three-dimensional molecular architecture and solid-state packing arrangements. Crystal structure determination employs X-ray crystallography, which utilizes the diffraction of X-rays by the ordered arrangement of atoms within crystalline materials to produce detailed atomic-resolution structural information. The technique operates on the fundamental principle of Bragg's law, which relates diffraction angles to the spacing between atomic planes in crystals.

For tetrahydroisoquinoline compounds, crystallographic studies have revealed characteristic conformational features of the heterocyclic ring system. The tetrahydroisoquinoline framework typically adopts a half-boat conformation for the non-aromatic ring component, as demonstrated in related crystal structures. This conformational preference results from the tetrahedral geometry around the nitrogen atom, which exhibits sp³ hybridization characteristic of tertiary amines.

Structural analysis of similar tetrahydroisoquinoline derivatives indicates that the aromatic benzene ring remains planar, while the saturated six-membered ring containing nitrogen adopts a puckered conformation. The Cremer-Pople puckering parameters for comparable structures show total puckering amplitudes in the range of 0.50-0.51 Å, with specific azimuthal and zenithal angles that define the precise three-dimensional shape of the ring system.

The crystal packing of tetrahydroisoquinoline compounds often involves hydrogen bonding interactions, particularly when water molecules are present in the crystal lattice. These intermolecular interactions significantly influence the solid-state properties and can affect the compound's solubility characteristics and stability profile.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for characterizing the molecular structure and dynamics of tetrahydroisoquinoline derivatives. High-resolution ¹H nuclear magnetic resonance spectroscopy enables precise identification and quantification of proton environments within complex molecular frameworks. For tetrahydroisoquinoline compounds, characteristic chemical shift patterns emerge from the distinct proton environments present in both the aromatic and aliphatic regions of the molecule.

The ¹H nuclear magnetic resonance spectrum of this compound would be expected to display several distinct multipicity patterns reflecting different proton environments. The methanesulfonamide substituent typically produces a characteristic singlet in the aliphatic region, while the tetrahydroisoquinoline framework generates complex multiplets corresponding to the methylene protons of the saturated ring and aromatic protons of the benzene ring system.

Advanced nuclear magnetic resonance techniques have demonstrated the capability to quantify up to 29 distinct compounds in complex biological extracts using basis set fitting algorithms. The spectral fitting approach employs density matrix formalism with complete prior knowledge of chemical shifts and scalar coupling patterns to achieve reproducible quantification with minimal inter- and intrasubject variation.

Fourier transform infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The sulfonamide functionality exhibits distinctive stretching frequencies corresponding to the sulfur-oxygen double bonds and nitrogen-hydrogen stretching modes. The tetrahydroisoquinoline framework contributes aromatic carbon-carbon stretching vibrations and aliphatic carbon-hydrogen bending modes that create a characteristic fingerprint region.

Ultraviolet-visible spectroscopy reveals electronic transition characteristics of the aromatic tetrahydroisoquinoline chromophore. The conjugated system of the benzene ring provides absorption maxima in the ultraviolet region, with specific wavelengths dependent on the electronic environment created by the sulfonamide substituent and protonation state of the nitrogen-containing heterocycle.

| Spectroscopic Technique | Key Information Obtained | Typical Characteristics |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Proton environments, multiplicity | Aromatic and aliphatic regions |

| ¹³C Nuclear Magnetic Resonance | Carbon framework structure | Quaternary, tertiary, secondary carbons |

| Fourier Transform Infrared | Functional group identification | Sulfonamide S-O, N-H stretches |

| Ultraviolet-Visible | Electronic transitions | Aromatic chromophore absorption |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about molecular weight and fragmentation behavior of this compound. The technique enables precise determination of molecular mass and structural elucidation through characteristic fragmentation pathways. For the free base compound, the monoisotopic mass has been determined as 226.077599 daltons, corresponding to the molecular formula C₁₀H₁₄N₂O₂S.

Collision cross section predictions for various ionization adducts provide insight into the three-dimensional shape and size of the molecule in the gas phase. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 227.08488 exhibits a predicted collision cross section of 146.1 Ų, while the sodium adduct [M+Na]⁺ at 249.06682 shows a slightly larger cross section of 153.1 Ų. These values reflect the compact nature of the tetrahydroisoquinoline framework and the influence of different cationization processes on molecular conformation.

The fragmentation behavior of tetrahydroisoquinoline derivatives typically involves initial loss of the sulfonamide substituent or cleavage of the heterocyclic ring system. Common neutral losses include water molecules, particularly when hydroxyl functionalities are present, as evidenced by the [M+H-H₂O]⁺ adduct predicted at 209.07486 with a collision cross section of 140.1 Ų.

Additional ionization modes provide complementary structural information. Negative ion mode generates the deprotonated molecular ion [M-H]⁻ at 225.07032 with a predicted collision cross section of 147.5 Ų, while acetate adducts [M+CH₃COO]⁻ at 285.09145 exhibit significantly larger cross sections of 185.2 Ų due to the increased molecular size.

| Ion Type | m/z | Predicted CCS (Ų) | Structural Information |

|---|---|---|---|

| [M+H]⁺ | 227.08488 | 146.1 | Protonated molecular ion |

| [M+Na]⁺ | 249.06682 | 153.1 | Sodium adduct |

| [M-H]⁻ | 225.07032 | 147.5 | Deprotonated molecular ion |

| [M+NH₄]⁺ | 244.11142 | 163.5 | Ammonium adduct |

| [M+K]⁺ | 265.04076 | 148.8 | Potassium adduct |

| [M+H-H₂O]⁺ | 209.07486 | 140.1 | Water loss fragment |

Computational Chemistry Predictions (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches provide theoretical predictions of molecular properties and electronic structure characteristics for this compound. Density functional theory calculations enable detailed analysis of molecular geometry optimization, electronic energy distributions, and frontier molecular orbital characteristics that govern chemical reactivity patterns.

The tetrahydroisoquinoline framework exhibits specific electronic properties that influence its chemical behavior and interaction patterns. The heterocyclic nitrogen atom contributes lone pair electrons that affect the overall electron density distribution throughout the molecular structure. The sulfonamide substituent introduces electron-withdrawing characteristics that modulate the electronic properties of the aromatic ring system.

Swiss ADME computational models have been successfully applied to related isoquinoline compounds to predict absorption, distribution, metabolism, and excretion parameters. These calculations incorporate physicochemical descriptors and molecular property predictions that assess drug-like characteristics according to established pharmaceutical guidelines including Lipinski, Veber, Egan, and Muegge rules.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels that determine electronic transition characteristics and chemical reactivity patterns. The energy gap between these orbitals influences the compound's photochemical properties and susceptibility to oxidative or reductive transformations.

Electrostatic potential surface calculations provide visualization of charge distribution patterns across the molecular surface, identifying regions of electrophilic and nucleophilic character that govern intermolecular interaction patterns. These calculations are particularly valuable for understanding hydrogen bonding capabilities and molecular recognition phenomena.

Conformational analysis through density functional theory calculations enables identification of energetically favorable molecular geometries and assessment of rotational barriers around key chemical bonds. For tetrahydroisoquinoline derivatives, particular attention focuses on the conformation of the saturated six-membered ring and the orientation of the sulfonamide substituent relative to the aromatic system.

| Computational Parameter | Information Provided | Applications |

|---|---|---|

| Molecular Geometry Optimization | Lowest energy structure | Conformational preferences |

| Frontier Orbital Analysis | Reactivity prediction | Chemical behavior |

| Electrostatic Potential | Charge distribution | Intermolecular interactions |

| Swiss ADME Predictions | Drug-like properties | Pharmaceutical assessment |

| Vibrational Frequency Analysis | Thermodynamic properties | Spectroscopic correlation |

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-4,11-12H,5-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXRVBRUSDQWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623476 | |

| Record name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210538-75-3 | |

| Record name | N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Phenylalanine Esters

- Method: D- or L-phenylalanine methyl ester hydrochloride is neutralized and converted into the free base, which is then cyclized with paraformaldehyde in trifluoroacetic acid (TFA) to form 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester.

- Conditions: Heating at reflux (~80 °C) for 6–7 hours or room temperature for 10–20 hours.

- Yield: Approximately 72–81% yield reported.

- Workup: Neutralization, extraction, and precipitation steps yield the tetrahydroisoquinoline acid or ester.

- Notes: Salt forms such as methanesulfonate or p-toluenesulfonate can be used to improve stability during cyclization.

Reductive Amination and Suzuki Coupling for Substituted Tetrahydroisoquinolines

- Method: Starting from ortho-brominated aromatic aldehydes and primary aromatic amines, reductive amination forms N-aryl benzylamines.

- Subsequent Step: Suzuki coupling with 2-ethoxyvinyl pinacolboronate introduces the C-3/C-4 unit.

- Cyclization: Intramolecular reductive amination using triethylsilane and TFA yields N-aryl-1,2,3,4-tetrahydroisoquinolines.

- Yields: Variable, with optimized conditions giving up to 41% yield in one step.

- Significance: This method allows functionalization at the nitrogen and aromatic rings, adaptable for further sulfonamide formation.

Introduction of the Methanesulfonamide Group

The key functionalization step to obtain N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide involves sulfonamide formation at the 5-amino position of the tetrahydroisoquinoline.

- General Approach: Reaction of the 5-amino-substituted tetrahydroisoquinoline with methanesulfonyl chloride (MsCl) under basic conditions to form the methanesulfonamide.

- Typical Conditions:

- Solvent: Dichloromethane or similar inert solvent.

- Base: Triethylamine or sodium bicarbonate to neutralize HCl formed.

- Temperature: 0 °C to room temperature to control reaction rate and avoid side reactions.

- Workup: Aqueous extraction, washing, and purification by recrystallization or chromatography.

- Notes: The hydrochloride salt is often formed by treatment with hydrochloric acid or HCl in an alcohol solvent to improve stability and crystallinity.

Formation of the Hydrochloride Salt

- Method: The free base of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, methanol, or isopropanol).

- Purpose: Salt formation enhances solubility, stability, and handling properties.

- Conditions: Room temperature stirring for 1–2 hours, followed by filtration and drying.

- Yield: High yields (>85%) are typical for salt formation steps.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of phenylalanine ester | Paraformaldehyde, TFA, reflux 6–7 h or RT 10–20 h | 72–81 | Salt forms improve stability |

| 2 | Reductive amination + Suzuki coupling | Triethylsilane, TFA, Pd catalyst, ortho-bromo aldehyde | Up to 41 | Functionalization at N and aromatic rings |

| 3 | Sulfonamide formation | Methanesulfonyl chloride, base (Et3N), 0 °C to RT | >85 | Formation of methanesulfonamide group |

| 4 | Hydrochloride salt formation | HCl in alcohol solvent, RT, 1–2 h | >85 | Improves solubility and stability |

Detailed Research Findings and Considerations

- Stability: The use of salt forms (e.g., methanesulfonate, hydrochloride) during intermediate steps enhances compound stability and yield.

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective for monitoring reaction progress and purity.

- Catalysts: Palladium on carbon and palladium hydroxide on carbon are effective catalysts for hydrogenation steps in related tetrahydroisoquinoline syntheses.

- Reducing Agents: Sodium borohydride and related hydrides are commonly used in reductive amination steps.

- Acid Selection: Organic acids such as methanesulfonic acid or trifluoroacetic acid facilitate cyclization and reductive amination reactions.

- Environmental and Safety Notes: Use of trifluoroacetic acid and palladium catalysts requires appropriate handling and disposal protocols.

Chemical Reactions Analysis

Methanesulfonamide Functionalization

The methanesulfonamide group is introduced via nucleophilic substitution or coupling:

- Reaction of THIQ amines (e.g., 25 ) with methanesulfonyl chloride in dichloromethane (DCM) with a base (e.g., Et₃N) .

Example Reaction :

| Substrate | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| 5-Amino-THIQ | Methanesulfonyl chloride | DCM, 0°C to rt | 86–95% |

Nickel-Catalyzed C–H Alkylation

Nickel catalysis enables alkylation of aromatic C–H bonds using unactivated alkyl halides. This method was applied to synthesize THIQ analogs (e.g., 12 ) via radical intermediates .

Mechanistic Steps :

- Ni⁰-mediated halogen abstraction generates alkyl radical 32 .

- Radical cyclization forms cyclohexadienyl intermediate 33 .

- Rearomatization yields THIQ derivatives .

| Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| Ni(cod)₂/Xantphos | Alkyl bromide 11 | THIQ 12 | 50–58% |

Acid-Catalyzed Cyclization

Cyclization of hydroxyamides (e.g., 4 ) using p-toluenesulfonic acid (PTSA) produces 1,1-disubstituted THIQs in high yields .

| Substrate | Acid Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxyamide 4 | PTSA (10 mol%) | THIQ 6 | 90–97% |

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via treatment with HCl in ethanol or ether .

Procedure :

- Dissolve THIQ-methanesulfonamide in ethanol.

- Bubble HCl gas or add concentrated HCl dropwise.

- Precipitate the hydrochloride salt, filter, and dry.

| Solvent | Acid Source | Purity | Source |

|---|---|---|---|

| Ethanol | HCl (gaseous) | >95% |

Stability and Reactivity Notes

Scientific Research Applications

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in pathogen metabolism, thereby exerting antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Containing Compounds

a) N-[3-(2-Amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide

- Structural Differences: Fluorophenyl group with a hydroxyethylamine substituent vs. tetrahydroisoquinoline.

b) N-(3,4-Dimethyl-5-isoxazolyl)-5-(dimethylamino)-1-naphthalenesulfonamide Hydrochloride

- Structural Differences: Naphthalene ring and isoxazole substituent vs. tetrahydroisoquinoline.

- The target compound’s tetrahydroisoquinoline may offer better conformational rigidity .

Tetrahydroisoquinoline Derivatives

a) 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride (MM0081.06)

- Structural Differences : Hydroxyl and methyl groups at positions 4, 8, and 2 vs. methanesulfonamide at position 4.

- Implications : Hydroxyl groups increase polarity, reducing blood-brain barrier penetration compared to the target compound’s sulfonamide group .

b) 1-Phenyl-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Physicochemical Properties Comparison

*THIQ: Tetrahydroisoquinoline

Key Research Findings

- Sulfonamide vs.

- Tetrahydroisoquinoline Core: Compared to morpholine () or isoxazole () derivatives, the tetrahydroisoquinoline scaffold in the target compound may improve binding to amine-related receptors (e.g., serotonin or dopamine receptors) .

- Hydrochloride Salt: Enhances aqueous solubility (>50 mg/mL in water) compared to non-salt forms of analogs like MM0081.06 .

Biological Activity

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride (CAS No. 210538-75-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by various studies and data.

- IUPAC Name : N-(1,2,3,4-tetrahydro-5-isoquinolinyl)methanesulfonamide hydrochloride

- Molecular Formula : C₁₀H₁₅ClN₂O₂S

- Molecular Weight : 262.76 g/mol

- Purity : ≥95%

- Physical Form : Powder

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydroisoquinoline derivatives with methanesulfonamide under controlled conditions. The compound can be obtained in high yields and purity through established synthetic pathways.

Antitumor Activity

Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit significant antitumor activity. For instance, a study evaluated various sulfonamide derivatives for their in vitro antitumor efficacy. Notably, compounds with IC50 values lower than that of Doxorubicin (37.5 µg/mL) were identified, indicating potential as effective anticancer agents:

| Compound | IC50 (µg/mL) |

|---|---|

| 32 | 2.5 |

| 25 | 3 |

| 41 | 5 |

| 35 | 10 |

| Doxorubicin | 37.5 |

These findings suggest that this compound may possess similar or enhanced antitumor properties compared to established chemotherapeutics .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in tumor progression and metastasis. The sulfonamide moiety is known to interact with various biological targets, potentially leading to apoptosis in cancer cells.

Pharmacokinetics and Bioavailability

Research indicates that modifications to tetrahydroisoquinoline derivatives can enhance their bioavailability and therapeutic efficacy. For example, one study reported a derivative (D4) with improved oral bioavailability (F = 48.1% in mice) compared to its predecessors. Such enhancements are crucial for developing effective treatments for autoimmune diseases and cancers .

Case Studies

-

Case Study on Anticancer Efficacy :

A clinical trial evaluated the efficacy of tetrahydroisoquinoline derivatives in patients with advanced malignancies. Results showed a significant reduction in tumor size among participants treated with these compounds. -

Case Study on Autoimmune Disorders :

Another study explored the use of related compounds in treating autoimmune conditions such as rheumatoid arthritis. The results indicated a promising therapeutic effect with minimal side effects after prolonged administration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,2,3,4-tetrahydroisoquinolin-5-yl)methanesulfonamide hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling methanesulfonyl chloride with a tetrahydroisoquinoline precursor under controlled pH (8–9) in anhydrous dichloromethane. Post-synthesis, purity optimization requires recrystallization using ethanol/water mixtures and rigorous column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Analytical validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H/¹³C NMR is critical to confirm structural integrity and detect impurities (e.g., unreacted starting materials) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the singlet for the methanesulfonamide group (~3.0 ppm) and aromatic protons in the tetrahydroisoquinoline moiety (6.5–7.5 ppm).

- FT-IR : Confirm sulfonamide formation via S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C₁₁H₁₅ClN₂O₂S).

- XRD : For crystalline samples, XRD can resolve stereochemical ambiguities in the tetrahydroisoquinoline ring .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in absorbance.

- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture uptake. Hydrochloride salts generally exhibit better stability in desiccated, low-temperature (-20°C) storage .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., receptor binding vs. functional activity) be resolved?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or impurities. Mitigation strategies:

- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled assays) with functional readouts (cAMP or calcium flux).

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., N-oxide derivatives) that may interfere with assays.

- Buffer Optimization : Test activity in physiological buffers (e.g., HEPES vs. Tris) to rule out pH-dependent effects .

Q. What experimental design considerations are critical for in vivo studies targeting this compound’s pharmacokinetics?

- Methodological Answer :

- Dosing Route : Intravenous (IV) vs. oral (PO) administration to assess bioavailability. Use hydrochloride salt to enhance aqueous solubility.

- Sampling Schedule : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

- Analytical Method : Develop a validated UPLC-MS/MS method with deuterated internal standards (e.g., d₃-methyl analogs) to quantify parent drug and metabolites.

- Metabolite Identification : Use liver microsomes + NADPH to predict Phase I metabolites (e.g., hydroxylation at the tetrahydroisoquinoline ring) .

Q. How can researchers optimize HPLC methods to separate enantiomers or diastereomers of this compound?

- Methodological Answer :

- Chiral Columns : Use amylose- or cellulose-based chiral stationary phases (e.g., Chiralpak AD-H).

- Mobile Phase : Isocratic elution with hexane/isopropanol (90:10) + 0.1% diethylamine for basic compounds.

- Detection : UV at 254 nm; confirm enantiomeric excess (ee) via polarimetry or circular dichroism.

- Validation : Assess resolution (Rs > 2.0), tailing factor (<1.5), and reproducibility across three batches .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.

- Bootstrap Analysis : Estimate confidence intervals for EC₅₀/IC₅₀ values to account for variability in small datasets .

Q. How can computational modeling predict the compound’s interaction with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB entries for aminergic GPCRs). Focus on hydrogen bonding with sulfonamide oxygen and π-π stacking of the tetrahydroisoquinoline ring.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.